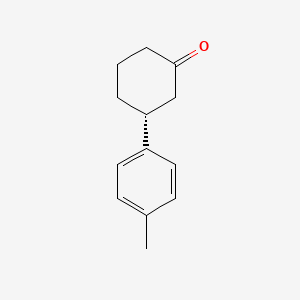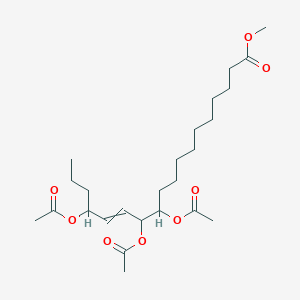![molecular formula C55H48O14P2-2 B12580832 [3,4-Bis(2-acetyl-5-methoxyphenyl)-2-[bis(2-acetyl-5-methoxyphenoxy)phosphanyloxy-diphenylmethyl]phenyl] phosphite](/img/structure/B12580832.png)
[3,4-Bis(2-acetyl-5-methoxyphenyl)-2-[bis(2-acetyl-5-methoxyphenoxy)phosphanyloxy-diphenylmethyl]phenyl] phosphite
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3,4-Bis(2-acetyl-5-methoxyphenyl)-2-[bis(2-acetyl-5-methoxyphenoxy)phosphanyloxy-diphenylmethyl]phenyl] phosphite is a complex organic compound that features multiple aromatic rings and phosphite groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3,4-Bis(2-acetyl-5-methoxyphenyl)-2-[bis(2-acetyl-5-methoxyphenoxy)phosphanyloxy-diphenylmethyl]phenyl] phosphite likely involves multiple steps, including the formation of the aromatic rings, acetylation, methoxylation, and the introduction of phosphite groups. Typical reaction conditions might include:
Temperature: Controlled heating or cooling to facilitate specific reactions.
Catalysts: Use of catalysts to increase reaction efficiency.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction rates.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, often using continuous flow reactors and automated systems to ensure consistency and efficiency. Safety measures and environmental controls would be critical due to the complexity and potential hazards of the reactions involved.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the acetyl or methoxy groups.
Reduction: Reduction reactions could target the aromatic rings or phosphite groups.
Substitution: Substitution reactions might involve replacing one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound could be used as a precursor for more complex molecules or as a reagent in organic synthesis.
Biology
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, such as anti-inflammatory or anticancer properties.
Industry
Industrial applications might involve its use in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action for [3,4-Bis(2-acetyl-5-methoxyphenyl)-2-[bis(2-acetyl-5-methoxyphenoxy)phosphanyloxy-diphenylmethyl]phenyl] phosphite would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or participating in redox reactions.
相似化合物的比较
Similar Compounds
Triphenyl phosphite: A simpler phosphite compound used in organic synthesis.
Bisphenol A: An aromatic compound with similar structural features.
Methoxybenzene: A simpler aromatic compound with methoxy groups.
属性
分子式 |
C55H48O14P2-2 |
|---|---|
分子量 |
994.9 g/mol |
IUPAC 名称 |
(1Z)-1-[(6E)-6-[(6Z)-5-[bis(2-acetyl-5-methoxyphenoxy)phosphanyloxy-diphenylmethyl]-6-[(6Z)-3-methoxy-6-(1-oxidoethylidene)cyclohexa-2,4-dien-1-ylidene]-4-phosphooxycyclohexa-2,4-dien-1-ylidene]-4-methoxycyclohexa-2,4-dien-1-ylidene]ethanolate |
InChI |
InChI=1S/C55H50O14P2/c1-33(56)43-23-19-39(62-5)29-48(43)47-27-28-50(66-70(60)61)54(53(47)49-30-40(63-6)20-24-44(49)34(2)57)55(37-15-11-9-12-16-37,38-17-13-10-14-18-38)69-71(67-51-31-41(64-7)21-25-45(51)35(3)58)68-52-32-42(65-8)22-26-46(52)36(4)59/h9-32,56-57H,1-8H3/p-2/b43-33-,44-34-,48-47+,53-49- |
InChI 键 |
CSOPYKDDPWWTRX-ZOIFNHOISA-L |
手性 SMILES |
CC(=O)C1=C(C=C(C=C1)OC)OP(OC2=C(C=CC(=C2)OC)C(=O)C)OC(C3=CC=CC=C3)(C4=CC=CC=C4)C\5=C(C=C/C(=C\6/C=C(C=C/C6=C(\C)/[O-])OC)/C5=C/7\C=C(C=C\C7=C(/C)\[O-])OC)O[P+](=O)[O-] |
规范 SMILES |
CC(=O)C1=C(C=C(C=C1)OC)OP(OC2=C(C=CC(=C2)OC)C(=O)C)OC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=C(C=CC(=C6C=C(C=CC6=C(C)[O-])OC)C5=C7C=C(C=CC7=C(C)[O-])OC)O[P+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4'-{2-[(4-Hydroxybutyl)amino]-2-oxoethyl}-5-nitro[1,1'-biphenyl]-2-yl carbonate](/img/structure/B12580752.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-1H-indole-3-carboxamide](/img/structure/B12580771.png)
![(4S)-6-[4-(Dimethylamino)phenyl]-4-hydroxyhex-5-en-2-one](/img/structure/B12580777.png)
![[(3S,7S,8R,9S,10R,13S,14S)-7-hydroperoxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12580785.png)

![2-{4-[10-(Naphthalen-2-yl)anthracen-9-yl]phenyl}imidazo[1,2-a]pyridine](/img/structure/B12580806.png)
![1-{[2-(Acetyloxy)ethoxy]methyl}-3-carbamoylpyridin-1-ium bromide](/img/structure/B12580812.png)
![(Z)-[bis(3-nitropropyl)amino]-hydroxyimino-oxidoazanium](/img/structure/B12580815.png)
![4-{(E)-[4-(2,3-Dihydroxypropoxy)phenyl]diazenyl}benzonitrile](/img/structure/B12580816.png)

![6-[(3,5-dimethoxyphenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12580828.png)


![2,2'-Methylenebis[4-(2-hydroxyethyl)-6-(1-methylcyclohexyl)phenol]](/img/structure/B12580848.png)
